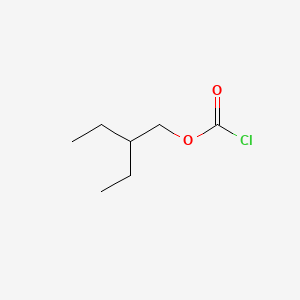

2-Ethylbutyl carbonochloridate

概要

説明

2-Ethylbutyl carbonochloridate is an organic compound with the molecular formula C₇H₁₃ClO₂. It is a colorless oil that is primarily used in organic synthesis. This compound is known for its role as an intermediate in the production of various chemicals and pharmaceuticals .

準備方法

Synthetic Routes and Reaction Conditions: 2-Ethylbutyl carbonochloridate can be synthesized through the reaction of 2-ethyl-1-butanol with phosgene. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of phosgene. The process involves adding 2-ethyl-1-butanol dropwise to a solution of phosgene in benzene while maintaining the temperature in an ice bath .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carefully controlled to ensure high yield and purity of the product. The compound is then purified through distillation or other suitable methods to remove any impurities .

化学反応の分析

Types of Reactions: 2-Ethylbutyl carbonochloridate primarily undergoes substitution reactions due to the presence of the carbonochloridate group. It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding carbamates, carbonates, and thiocarbonates .

Common Reagents and Conditions:

Amines: Reacts to form carbamates under mild conditions.

Alcohols: Forms carbonates in the presence of a base.

Thiols: Produces thiocarbonates under basic conditions.

Major Products:

Carbamates: Formed from the reaction with amines.

Carbonates: Result from the reaction with alcohols.

Thiocarbonates: Produced from the reaction with thiols.

科学的研究の応用

2-Ethylbutyl carbonochloridate is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: In the modification of biomolecules for research purposes.

Medicine: As a precursor in the synthesis of pharmaceutical compounds.

Industry: In the production of agrochemicals and other industrial chemicals

作用機序

The mechanism of action of 2-Ethylbutyl carbonochloridate involves its reactivity with nucleophiles. The carbonochloridate group is highly reactive and can form stable bonds with nucleophilic species, leading to the formation of various derivatives. This reactivity is exploited in organic synthesis to introduce specific functional groups into target molecules .

類似化合物との比較

- 2-Ethylbutyl chloroformate

- Benzyl chloroformate

- 1-Chloro-2-methylpropyl chloroformate

- 2-Chlorophenyl chloroformate

Uniqueness: 2-Ethylbutyl carbonochloridate is unique due to its specific reactivity profile and the stability of the products formed from its reactions. Compared to other chloroformates, it offers distinct advantages in terms of selectivity and yield in organic synthesis .

生物活性

2-Ethylbutyl carbonochloridate, also known as 2-ethylbutyl chloroformate, is an organic compound with the molecular formula C₇H₁₃ClO₂. It is a colorless to pale yellow liquid characterized by a pungent odor and high reactivity, making it a valuable reagent in organic synthesis. This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals, often serving as a coupling agent to introduce the ethylbutyl group into various molecular structures.

The biological activity of this compound is largely attributed to its role in modifying other compounds to enhance their pharmacological properties. By introducing the ethylbutyl group, researchers can improve the solubility, stability, and bioavailability of drug molecules. This modification can lead to the creation of prodrugs—inactive compounds that convert into active drugs within the body—thereby optimizing therapeutic effects while minimizing side effects .

Applications in Drug Development

- Prodrug Formation : this compound is instrumental in synthesizing prodrugs that are designed to target specific tissues or improve absorption rates. The ethylbutyl moiety can significantly alter the pharmacokinetic profiles of drugs, enhancing their efficacy.

- Agrochemical Synthesis : The compound is also used in developing new pesticides with improved selectivity and environmental profiles. The introduction of the ethylbutyl group can enhance the biological activity of these compounds against specific pests while reducing toxicity to non-target organisms.

- Material Science : In addition to its applications in pharmaceuticals and agrochemicals, this compound is explored for creating materials with unique properties, such as enhanced conductivity or self-assembly characteristics for use in electronics and nanotechnology.

Toxicity and Safety Considerations

While this compound has beneficial applications, it is classified as a hazardous material due to its acute toxicity upon ingestion, inhalation, or skin contact. Proper safety protocols must be followed when handling this compound, particularly in industrial settings where large quantities are processed .

Case Study: Prodrug Development

A notable study investigated the use of this compound in synthesizing a prodrug for a widely used anti-inflammatory medication. The study demonstrated that attaching the ethylbutyl group significantly improved the drug's solubility and bioavailability compared to its parent compound. In vitro tests showed enhanced cellular uptake and reduced cytotoxicity, suggesting that this modification could lead to more effective therapeutic outcomes.

Comparative Analysis Table

The following table summarizes key features and comparisons between this compound and similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₇H₁₃ClO₂ | High reactivity; used in prodrug synthesis |

| Ethyl Chloroformate | C₄H₅ClO₂ | Simpler structure; less bulky; widely used |

| Butyl Chloroformate | C₅H₉ClO₂ | Similar reactivity; used for similar applications |

| Propyl Chloroformate | C₃H₇ClO₂ | Less toxic; used in ester synthesis |

Interaction Studies

Research indicates that this compound reacts vigorously with water and alcohols, releasing hydrochloric acid as a byproduct. This reactivity profile necessitates careful handling to prevent hazardous conditions during industrial applications. Studies focusing on its interactions with various nucleophiles have provided insights into optimizing synthetic pathways for complex molecules .

特性

IUPAC Name |

2-ethylbutyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO2/c1-3-6(4-2)5-10-7(8)9/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUUZCSIOWVZJQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)COC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10711155 | |

| Record name | 2-Ethylbutyl carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10711155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58906-64-2 | |

| Record name | 2-Ethylbutyl carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10711155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylbutyl carbonochloridate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Ethylbutyl chloroformate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A2UY643ND | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。